molecular formula C15H14O2 B14406536 9-Methyl-1,2-dihydroanthracene-1,2-diol CAS No. 88262-36-6

9-Methyl-1,2-dihydroanthracene-1,2-diol

Cat. No.: B14406536
CAS No.: 88262-36-6
M. Wt: 226.27 g/mol
InChI Key: OUZHRWZZWYQJBJ-UHFFFAOYSA-N
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Description

9-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of a methyl group attached to the 9th position of the anthracene ring, with hydroxyl groups at the 1st and 2nd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of 9-methyl-1,2-dihydroanthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,2-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Methyl-1,2-dihydroanthracene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-1,2-dihydroanthracene-1,2-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 1st and 2nd positions play a crucial role in these reactions, allowing the compound to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and hydroxyl groups, which confer distinct redox properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior .

Properties

CAS No.

88262-36-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

9-methyl-1,2-dihydroanthracene-1,2-diol

InChI

InChI=1S/C15H14O2/c1-9-12-5-3-2-4-10(12)8-11-6-7-13(16)15(17)14(9)11/h2-8,13,15-17H,1H3

InChI Key

OUZHRWZZWYQJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C=CC2=CC3=CC=CC=C13)O)O

Origin of Product

United States

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